B1580327 ALGAL AMINO ACID MIXTURE (U-D)

ALGAL AMINO ACID MIXTURE (U-D)

カタログ番号: B1580327
分子量: NA
注意: 研究専用です。人間または獣医用ではありません。
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説明

ALGAL AMINO ACID MIXTURE (U-D) is a useful research compound. Molecular weight is NA. The purity is usually 98%.
BenchChem offers high-quality ALGAL AMINO ACID MIXTURE (U-D) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ALGAL AMINO ACID MIXTURE (U-D) including the price, delivery time, and more detailed information at info@benchchem.com.

化学反応の分析

Chemical Composition

The algal amino acid mixture typically contains a variety of amino acids, including but not limited to:

  • Essential Amino Acids: Leucine, Valine, Isoleucine, Phenylalanine, Threonine, Methionine, Lysine, Tryptophan

  • Non-Essential Amino Acids: Glycine, Alanine, Aspartic Acid, Glutamic Acid, Serine, Arginine

The exact composition can vary depending on the algal source and extraction methods employed.

Hydrothermal Reactions

Hydrothermal treatment of algal amino acids can lead to various chemical transformations. Research indicates that under certain conditions (e.g., temperature and pH), amino acids undergo:

  • Decarboxylation: Removal of carboxyl groups leading to the formation of amines. For instance:

    • Glycine → Ethylamine

    • Glutamic Acid → Glutamine

  • Deamination: Removal of amine groups resulting in the formation of keto acids. For example:

    • Aspartic Acid → Oxaloacetic Acid

These reactions are influenced by factors such as temperature, with studies showing that higher temperatures accelerate the decomposition rates of certain amino acids when reacted in mixtures .

Maillard Reaction

The Maillard reaction is a significant pathway involving amino acids when they react with reducing sugars under heat. This reaction leads to the formation of complex flavor compounds and browning in food products. The initial steps involve:

  • Formation of a Schiff base between the amino group of an amino acid (e.g., lysine) and the carbonyl group of a sugar.

  • Rearrangement to form Amadori products, which can further degrade into various volatile compounds under different pH conditions .

Amidation Reactions

Amidation reactions occur when fatty acids react with amines from amino acids or free ammonia. This process is particularly relevant in the context of hydrothermal liquefaction (HTL) of microalgae, where amidation can influence the nitrogen distribution in biocrude .

Reaction Kinetics

The kinetics of these reactions can vary significantly based on the concentration and type of amino acids present. Research has shown that equimolar mixtures of amino acids exhibit different reaction rates compared to individual amino acids due to interactions that can either enhance or inhibit certain pathways .

Rate Constants for Amino Acids

The following table summarizes some observed reaction rates for various amino acids during hydrothermal processing:

Amino AcidReaction TypeRate Constant (k)
GlycineDecarboxylationHigh
Aspartic AcidDeaminationModerate
SerineDecompositionLow
LeucineMixed PathwayHigh

Environmental Influences on Reactions

The conditions under which these reactions occur are critical for their outcomes:

  • pH Levels: Amino acids show varied stability across pH levels; for instance:

    • Basic conditions favor stability for certain amino acids like methionine and tyrosine.

    • Acidic conditions enhance decomposition rates for others like leucine and isoleucine .

  • Temperature: Higher temperatures generally increase reaction rates but can lead to unwanted side reactions if not controlled properly .

特性

分子量

NA

純度

98%

製品の起源

United States

試験管内研究製品の免責事項と情報

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